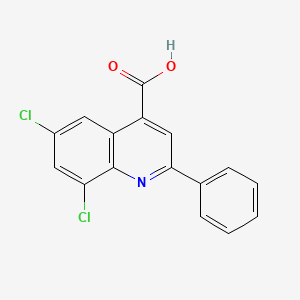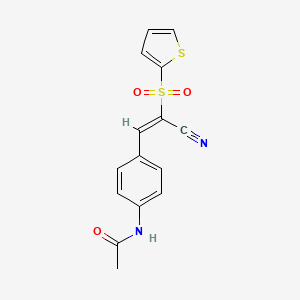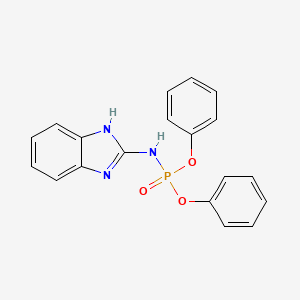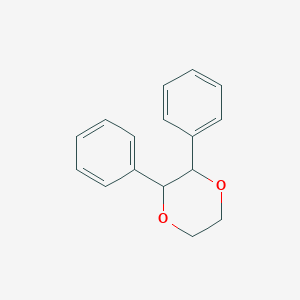
3,4-Dichloro-4'-(trifluoromethyl)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-4’-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H7Cl2F3O and a molecular weight of 319.112 g/mol . This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a benzophenone core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-4’-(trifluoromethyl)benzophenone typically involves the reaction of 3,4-dichlorobenzotrifluoride with benzoyl chloride under Friedel-Crafts acylation conditions. The reaction is catalyzed by anhydrous aluminum chloride (AlCl3) and is carried out in a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
In industrial settings, the production of 3,4-Dichloro-4’-(trifluoromethyl)benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-4’-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the aromatic ring.
Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Substitution: Substituted benzophenone derivatives.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
3,4-Dichloro-4’-(trifluoromethyl)benzophenone is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-4’-(trifluoromethyl)benzophenone involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing groups enhance its reactivity, allowing it to participate in various chemical reactions. It can act as an inhibitor of certain enzymes by binding to their active sites and altering their activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzotrifluoride: Similar in structure but lacks the benzophenone core.
4-(Trifluoromethyl)benzophenone: Similar but lacks the dichloro groups.
3-Fluoro-4-(trifluoromethyl)benzoic Acid: Similar but contains a carboxylic acid group instead of the benzophenone core.
Uniqueness
3,4-Dichloro-4’-(trifluoromethyl)benzophenone is unique due to the combination of dichloro and trifluoromethyl groups on a benzophenone core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
34328-34-2 |
|---|---|
Molecular Formula |
C14H7Cl2F3O |
Molecular Weight |
319.1 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H7Cl2F3O/c15-11-6-3-9(7-12(11)16)13(20)8-1-4-10(5-2-8)14(17,18)19/h1-7H |
InChI Key |
SLLXTMKXSMQVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957046.png)









